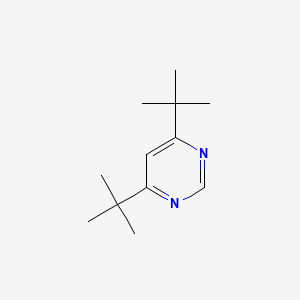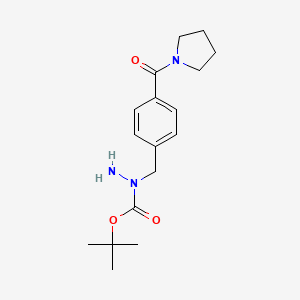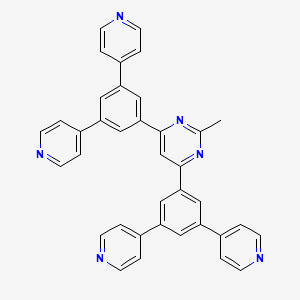
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(3,5-di(piridin-4-il)fenil)-2-metilpirimidina es un compuesto orgánico complejo con una fórmula molecular de C42H28N6. Es conocido por su estructura única, que incluye un esqueleto de 2-fenilpirimidina con cuatro colgantes de piridina. Este compuesto se utiliza ampliamente en varios campos de investigación científica debido a sus excepcionales propiedades de inyección de electrones y alta movilidad electrónica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,6-Bis(3,5-di(piridin-4-il)fenil)-2-metilpirimidina generalmente implica la reacción de 3,5-di(piridin-4-il)benzaldehído con 2-metilpirimidina en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador y bajo temperatura y presión controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto a menudo involucra técnicas de sublimación para obtener productos químicos de grado ultra puro. La sublimación es un proceso en el que el compuesto se calienta hasta que pasa de un estado sólido a un estado gaseoso sin pasar por una fase líquida, y luego se condensa nuevamente en una forma sólida .
Análisis De Reacciones Químicas
Tipos de reacciones
4,6-Bis(3,5-di(piridin-4-il)fenil)-2-metilpirimidina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas y presiones controladas para garantizar el resultado deseado .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede resultar en la formación de N-óxidos de piridina, mientras que la reducción puede producir derivados de piridina .
Aplicaciones Científicas De Investigación
4,6-Bis(3,5-di(piridin-4-il)fenil)-2-metilpirimidina tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 4,6-Bis(3,5-di(piridin-4-il)fenil)-2-metilpirimidina implica su interacción con los objetivos moleculares a través de sus anillos de piridina y pirimidina. Estas interacciones pueden reducir las densidades de estados de trampa e inhibir la recombinación no radiativa, lo que lleva a una mejor movilidad e inyección de electrones. La naturaleza deficiente en electrones del compuesto le permite formar sistemas de excímero con materiales donadores de electrones, lo que mejora su rendimiento en dispositivos electrónicos.
Comparación Con Compuestos Similares
Compuestos similares
4,6-Bis(3,5-di(piridin-4-il)fenil)-2-fenilpirimidina: Este compuesto tiene una estructura similar pero con un grupo fenilo en lugar de un grupo metilo, lo que da como resultado diferentes propiedades electrónicas.
Ácido 3,5-di(piridin-4-il)benzoico: Este compuesto comparte los anillos de piridina pero tiene una estructura central diferente, lo que lleva a una diferente reactividad y aplicaciones.
Unicidad
4,6-Bis(3,5-di(piridin-4-il)fenil)-2-metilpirimidina destaca por su alta movilidad e inyección de electrones, lo que la hace particularmente útil en aplicaciones electrónicas avanzadas. Su capacidad para formar sistemas de excímero con materiales donadores de electrones mejora aún más su versatilidad y rendimiento.
Propiedades
Fórmula molecular |
C37H26N6 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
4,6-bis(3,5-dipyridin-4-ylphenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3 |
Clave InChI |
WCXNEXQHQNXXEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
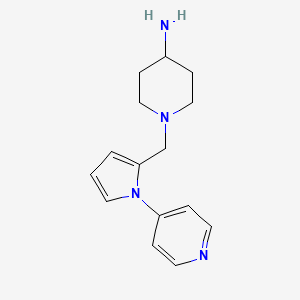

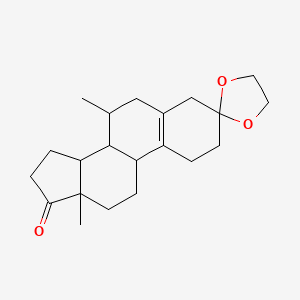
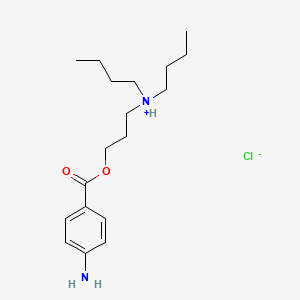
![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)
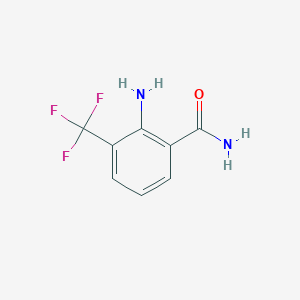

![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)
